molecular formula C15H17N3O3S B6023721 N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B6023721
M. Wt: 319.4 g/mol
InChI Key: DAIYQFHIAOQWRV-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a pyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the methoxyphenylmethyl intermediate: This can be achieved by reacting 4-methoxybenzyl chloride with a suitable nucleophile, such as sodium sulfide, under basic conditions.

    Synthesis of the pyrimidinyl intermediate: The pyrimidinyl group can be synthesized through a condensation reaction involving 4-methyl-6-oxo-1H-pyrimidine-2-thiol and an appropriate aldehyde or ketone.

    Coupling of intermediates: The final step involves coupling the methoxyphenylmethyl intermediate with the pyrimidinyl intermediate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent, etc.) to maximize efficiency.

    Purification processes: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidinyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol or tetrahydrofuran as solvent, low temperature.

    Substitution: Sodium hydride, dimethylformamide as solvent, elevated temperature.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

    Biological Studies: Investigating its interactions with biological targets, such as enzymes or receptors.

    Materials Science: Exploring its properties for use in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The methoxyphenyl group may interact with hydrophobic pockets in proteins, while the pyrimidinyl group could form hydrogen bonds with amino acid residues. The sulfanyl group may also participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide: shares similarities with other compounds containing methoxyphenyl, pyrimidinyl, and sulfanylacetamide groups.

    Examples: this compound, this compound.

Uniqueness

    Structural Features: The combination of methoxyphenyl, pyrimidinyl, and sulfanylacetamide groups in a single molecule is unique and may confer distinct biological and chemical properties.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c1-10-7-13(19)18-15(17-10)22-9-14(20)16-8-11-3-5-12(21-2)6-4-11/h3-7H,8-9H2,1-2H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIYQFHIAOQWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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